

Spectroscopic Profile of Diethyl Dipropylmalonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl dipropylmalonate*

Cat. No.: *B124149*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **diethyl dipropylmalonate**, a key chemical intermediate. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **diethyl dipropylmalonate** in research and development settings.

Introduction

Diethyl dipropylmalonate ($C_{13}H_{24}O_4$, CAS No: 6065-63-0) is a disubstituted derivative of diethyl malonate. Its molecular structure presents specific spectroscopic signatures that are crucial for its unambiguous identification. This guide delves into the theoretical and practical aspects of acquiring and interpreting the 1H NMR, ^{13}C NMR, IR, and MS spectra of this compound. While publicly available, comprehensive spectral data for **diethyl dipropylmalonate** is limited, this guide consolidates available information and provides predicted data based on established principles of spectroscopy.

Spectral Data Summary

The following tables summarize the expected and reported spectral data for **diethyl dipropylmalonate**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally obtained high-resolution NMR data for **diethyl dipropylmalonate** is not readily available in the public domain. The following are predicted chemical shifts (ppm) based on the structure and data from similar compounds.

Predicted				
¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Protons	~ 4.1 - 4.2	Quartet	4H	-O-CH ₂ -CH ₃
~ 1.8 - 1.9	Triplet of triplets	4H		-C-CH ₂ -CH ₂ -CH ₃
~ 1.1 - 1.3	Sextet	4H		-C-CH ₂ -CH ₂ -CH ₃
~ 1.2 - 1.3	Triplet	6H		-O-CH ₂ -CH ₃
~ 0.8 - 0.9	Triplet	6H		-C-CH ₂ -CH ₂ -CH ₃

Predicted Chemical Shift (δ) ppm		Assignment
Carbon	~ 171	C=O
~ 61	-O-CH ₂ -CH ₃	
~ 58	C-(CH ₂ CH ₂ CH ₃) ₂	
~ 35	-C-CH ₂ -CH ₂ -CH ₃	
~ 17	-C-CH ₂ -CH ₂ -CH ₃	
~ 14	-O-CH ₂ -CH ₃	
~ 14	-C-CH ₂ -CH ₂ -CH ₃	

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
C=O (Ester)	1730 - 1750	Strong
C-O (Ester)	1100 - 1300	Strong
C-H (sp ³)	2850 - 3000	Medium-Strong

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of **diethyl dipropylmalonate** is characterized by a molecular ion peak and several key fragment ions.[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
244	Low	[M] ⁺ (Molecular Ion)
199	Moderate	[M - OC ₂ H ₅] ⁺
173	High	[M - COOC ₂ H ₅] ⁺
145	Moderate	[M - COOC ₂ H ₅ - C ₂ H ₄] ⁺
127	Moderate	[M - COOC ₂ H ₅ - C ₂ H ₄ - H ₂ O] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

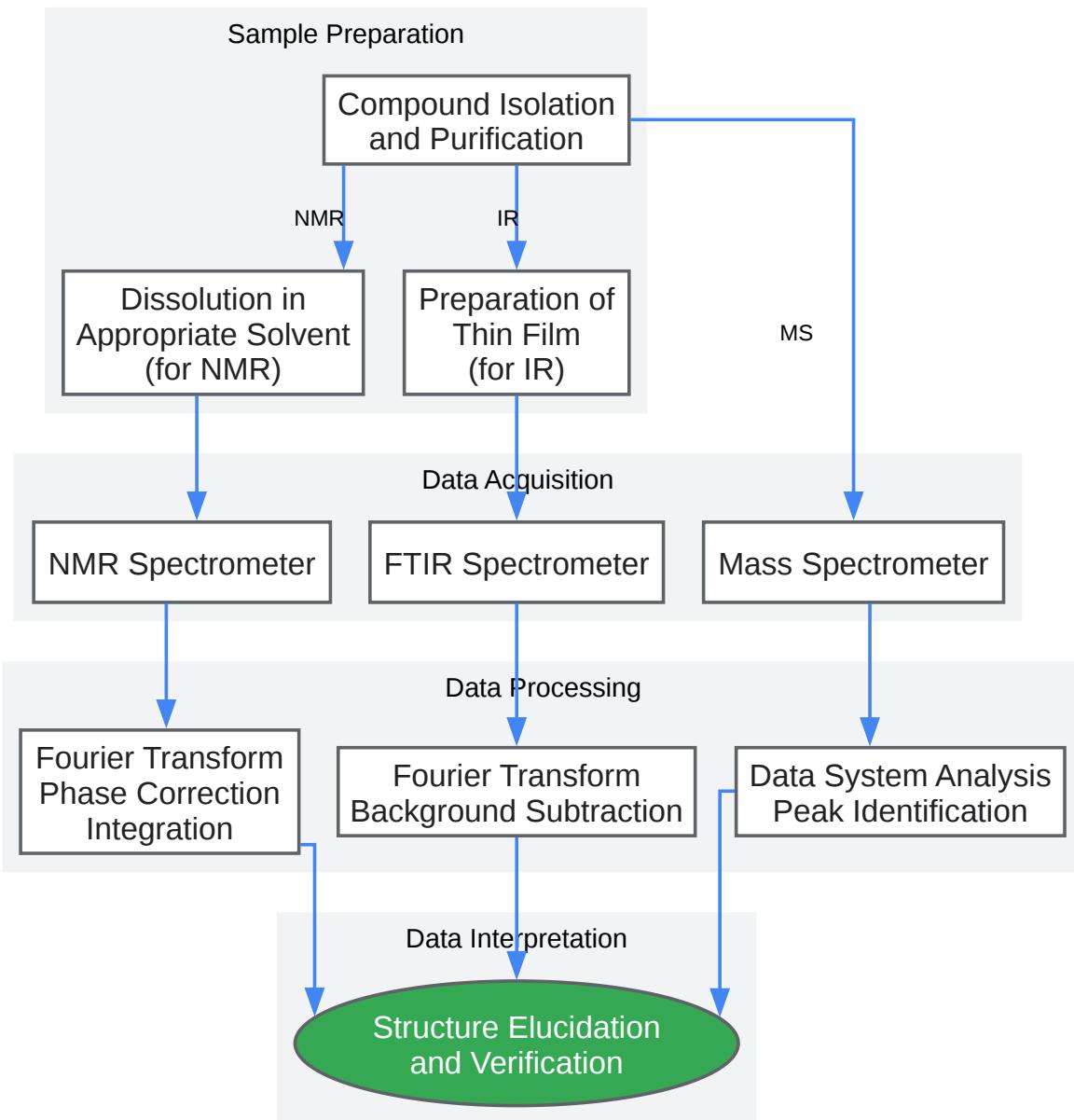
- Sample Preparation: A sample of **diethyl dipropylmalonate** (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

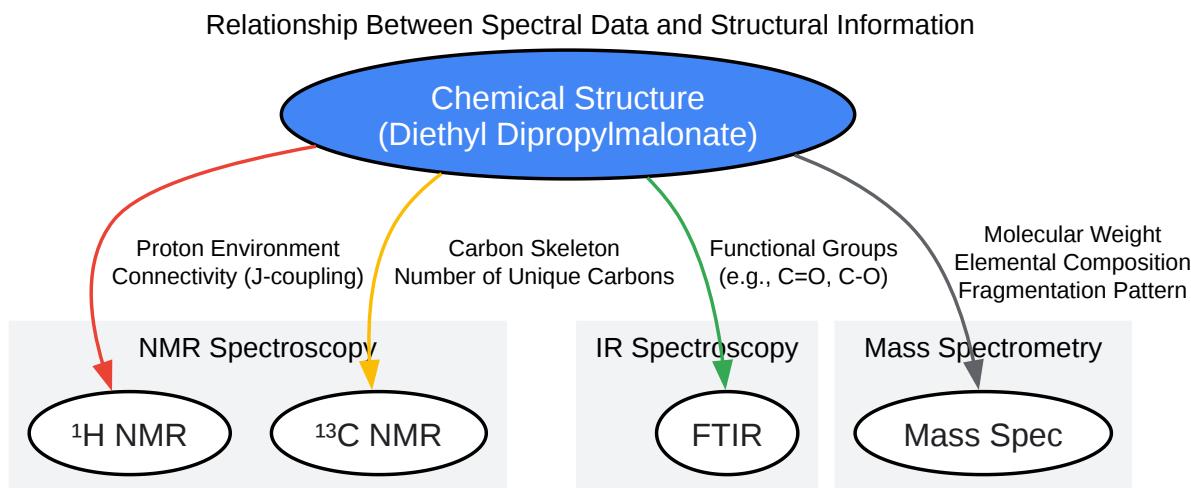
- ^1H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **diethyl dipropylmalonate**, the spectrum is typically recorded as a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)


- Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.
- Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).


- **Detection:** An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between different spectral data types and the structural information they provide.

General Workflow of Spectroscopic Analysis

[Click to download full resolution via product page](#)*A generalized workflow for spectroscopic analysis.*

[Click to download full resolution via product page](#)

The interplay of spectral data in structure elucidation.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational understanding for the analysis of **diethyl dipropylmalonate**. While a complete set of experimentally verified, high-resolution spectra is not publicly available, the provided information, including predicted values and data from public repositories, serves as a robust starting point for researchers. The combination of NMR, IR, and MS techniques offers a powerful toolkit for the unambiguous identification and characterization of this important chemical compound, ensuring its quality and proper application in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl dipropylmalonate | C13H24O4 | CID 80168 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl Dipropylmalonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124149#diethyl-dipropylmalonate-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com